Beraprost sodium
Overview
Description
Beraprost sodium is a pharmaceutical drug used primarily in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . This compound is a stable, orally active prostacyclin analogue with vasodilatory, antiplatelet, and cytoprotective effects .
Preparation Methods
The synthesis of beraprost sodium involves several key steps. An efficient and straightforward synthesis has been developed using dicyclopentadiene as a starting material, with a one-pot reaction product as a key intermediate . The Prins reaction and the Horner-Wadsworth-Emmons reaction are crucial steps in this synthesis . Another practical synthesis involves an eight-step process starting from 2,6-dibromo-4-chlorophenol, with the butyric side chain introduced by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal .
Chemical Reactions Analysis
Beraprost sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal–halogen exchange and copper-catalyzed cyclization . The major products formed from these reactions include the tricyclic cyclopent[b]benzofuran core and the butyric side chain .
Scientific Research Applications
Beraprost sodium has a wide range of scientific research applications. It has been studied for its effects on renal function and cardiometabolic profile in patients with diabetes mellitus . It is also used in the treatment of chronic kidney disease, where it helps maintain renal blood flow and attenuate renal ischemic conditions . Additionally, this compound has been shown to have positive effects on the clinical efficacy and safety in the treatment of nephrotic syndrome . In peripheral arterial disease, this compound has been found to be as efficacious as ticlopidine in reducing ulcer size and improving pain at rest .
Mechanism of Action
Beraprost sodium acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites . This reduction in the influx of calcium ions causes relaxation of the smooth muscle cells and vasodilation . As an analog of prostacyclin PGI2, this compound affects vasodilation, which in turn lowers blood pressure . It also inhibits platelet aggregation, though the role this phenomenon may play in relation to pulmonary hypertension has yet to be determined .
Comparison with Similar Compounds
Beraprost sodium is a synthetic analogue of prostacyclin, similar to other prostacyclin analogues such as epoprostenol . Compared to other prostacyclin analogues, this compound has the advantages of stability and low cytotoxicity . It is also an orally active compound, which provides a significant advantage over intravenous prostacyclin therapy . Other similar compounds include iloprost and treprostinil, which are also used in the treatment of pulmonary arterial hypertension .
Properties
IUPAC Name |
sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZZXIRLARSET-VJRSQJMHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88430-50-6 (Parent) | |
Record name | Beraprost sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048585 | |
Record name | Beraprost sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. | |
Record name | Beraprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
88475-69-8, 88430-50-6 | |
Record name | Beraprost sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beraprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Beraprost sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERAPROST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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